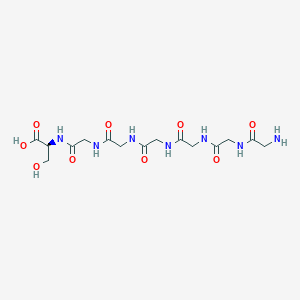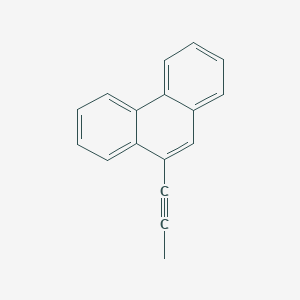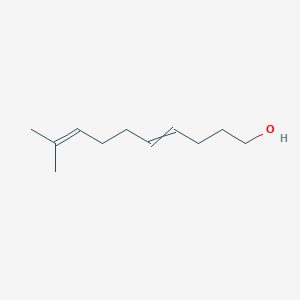
9-Methyldeca-4,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C11H20O. It consists of a deca-diene backbone with a methyl group and a hydroxyl group attached. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Methyldeca-4,8-dien-1-ol can be synthesized through various synthetic routes. One common method involves the cyclization of E- and Z-9-Methyldeca-3,8-dien-1-ols with aldehydes in the presence of 20 mol% silver hexafluoroantimonate (AgSbF6) under mild conditions. This reaction generates the corresponding oxa-bicycles in good yields with excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of catalytic agents like AgSbF6 can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 9-Methyldeca-4,8-dien-1-al or 9-Methyldeca-4,8-dien-1-one.
Reduction: Formation of 9-Methyldecanol.
Substitution: Formation of 9-Methyldeca-4,8-dien-1-chloride.
Aplicaciones Científicas De Investigación
9-Methyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 9-Methyldeca-4,8-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in organic synthesis and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
9-Methyldeca-3,8-dien-1-ol: Similar structure but with different positions of double bonds.
8-Methylnona-3,8-dien-1-ol: Another similar compound with a different carbon chain length and position of the methyl group.
Propiedades
Número CAS |
341527-87-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
9-methyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h3-4,9,12H,5-8,10H2,1-2H3 |
Clave InChI |
MULMISXPVNLVDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=CCCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


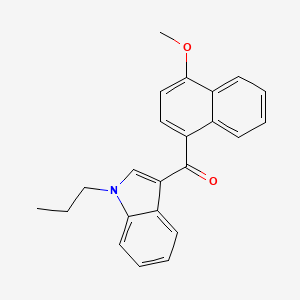
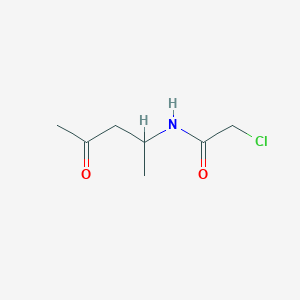
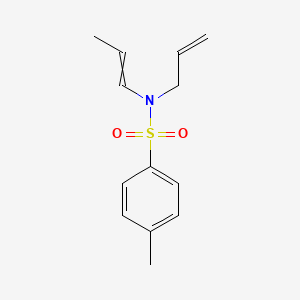
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

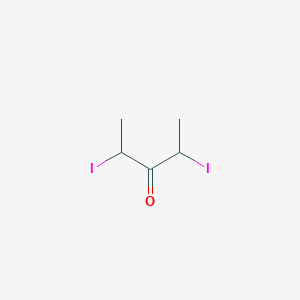
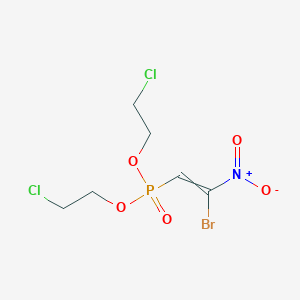

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
